molecular formula C14H17N3O B3291204 (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone CAS No. 870655-67-7

(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B3291204
CAS No.: 870655-67-7
M. Wt: 243.3 g/mol
InChI Key: RQGONLHJHLGBII-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Piperazine (B1678402) Scaffolds in Modern Chemical Biology

The indole and piperazine heterocycles are considered "privileged scaffolds" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple, diverse biological targets. nih.gov Their prevalence in both natural products and synthetic pharmaceuticals underscores their versatile nature and therapeutic relevance. nih.govnih.gov

Indole Scaffold: The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of numerous biologically active molecules. nih.gov Its structural versatility allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. nih.gov This adaptability has led to the discovery and development of a wide array of indole-containing drugs with applications across different therapeutic areas, such as anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.net The ability to readily modify the indole core at multiple positions enables chemists to fine-tune the pharmacological properties of drug candidates, making it a focal point in drug discovery programs. nih.govchemmethod.com

Piperazine Scaffold: Piperazine is a six-membered nitrogen-containing heterocycle that has become an indispensable component in drug design. nih.govnih.gov Its presence in a molecule can significantly influence pharmacokinetic properties, often improving aqueous solubility and oral bioavailability. nih.gov The piperazine ring can act as a rigid linker between different pharmacophoric elements and its basic nitrogen atoms can form crucial salt bridges or hydrogen bonds with target proteins. nih.gov This scaffold is a key feature in drugs targeting the central nervous system (CNS) and is found in compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. nih.govnih.gov

The combination of these two scaffolds into a single molecular entity, as seen in (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone, creates a powerful platform for developing novel therapeutic agents, particularly those aimed at complex biological targets.

Contextualization of the this compound Moiety in Structure-Driven Research

The specific arrangement of the indole and 4-methylpiperazine groups connected by a methanone (B1245722) (carbonyl) bridge is a recurring motif in structure-driven research, most notably in the pursuit of ligands for G-protein coupled receptors (GPCRs). A primary area of investigation for this molecular scaffold is its role as an antagonist or inverse agonist of the histamine (B1213489) H3 receptor (H3R). nih.govcresset-group.comfrontiersin.org

The H3 receptor is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other key neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576). nih.govfrontiersin.org Antagonizing this receptor can enhance neurotransmitter release, a mechanism that is being explored for the treatment of various neurological and psychiatric conditions, including cognitive deficits in Alzheimer's disease, schizophrenia, and sleep-wake cycle disorders. nih.gov

Structure-activity relationship (SAR) studies are central to this research. These studies systematically modify the core this compound structure to understand how chemical changes affect biological activity. For instance, research on related indoline (B122111) and piperazine derivatives has demonstrated how modifications to the indole and piperazine rings can modulate affinity and selectivity for dopamine D2 and D4 receptors. nih.gov In the context of H3R antagonists, SAR exploration focuses on optimizing receptor binding affinity (Ki), selectivity over other histamine receptors (H1, H2, H4), and CNS permeability. frontiersin.org

The table below presents data from a study on related indoline-piperazine derivatives, illustrating how structural modifications impact receptor binding affinity. This exemplifies the type of data generated in structure-driven research for this class of compounds.

CompoundRD2 Ki (nM)D4 Ki (nM)
2a H120110
2d 2-Me16044
2g 5-Cl100250
2n 7-Me1832
7b 2-Me, 5-Cl1817
Data sourced from a study on indoline and piperazine derivatives as D2/D4 receptor antagonists, demonstrating the impact of substitutions on binding affinity. nih.gov

This systematic approach allows researchers to rationally design new molecules with improved potency and more desirable pharmacokinetic profiles, guided by the structural requirements of the target receptor. nih.govfrontiersin.org

Overview of Academic Research Areas and Methodologies for the Compound

Academic and industrial research on the this compound scaffold and its analogues spans several disciplines, from computational chemistry to in vivo pharmacology. The primary goal is to discover and characterize novel agents for CNS disorders.

Key Research Areas:

Cognitive Enhancement: A significant focus is on developing H3R antagonists to treat cognitive impairments associated with neurodegenerative diseases and psychiatric disorders. nih.govcresset-group.com

Wakefulness and Sleep Disorders: By modulating histamine levels in the brain, these compounds are investigated for their potential to promote wakefulness and treat conditions like narcolepsy. cresset-group.com

Neurotransmitter Modulation: Research investigates how these compounds affect the release of various neurotransmitters in specific brain regions, such as the prefrontal cortex and hypothalamus, to understand their mechanism of action. cresset-group.com

Other CNS Targets: While H3R is a primary target, the versatile indole-piperazine scaffold is also explored for its activity at other CNS receptors, including dopamine and serotonin (B10506) receptors. nih.govchemmethod.com

Common Research Methodologies:

Computational and In Silico Methods: Research often begins with computational techniques. Molecular docking is used to predict how compounds will bind to their target receptor, while scaffold-hopping strategies help in designing novel molecular frameworks. nih.govfrontiersin.org In silico tools are also employed to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles to guide the selection of candidates for synthesis. nih.govfrontiersin.org

Chemical Synthesis: Organic synthesis is used to create libraries of compounds based on the core scaffold for biological testing. This involves multi-step reaction sequences to build the indole-piperazine methanone structure and introduce diverse substituents.

In Vitro Assays: The primary biological activity is quantified using in vitro methods. Radioligand displacement assays are standard for determining the binding affinity (Ki value) of a compound for its target receptor, such as the human H3 receptor. frontiersin.org The table below shows example data from such an assay for newly designed H3R ligands.

CompoundhH3R Ki (μM)
d2 2.61
Demethylated d2 12.53
Pitolisant (Reference) 0.02
Data from an in vitro binding assay showing the affinity of newly designed ligands for the human histamine H3 receptor (hH3R). frontiersin.org

In Vivo Pharmacology: Promising compounds are advanced to in vivo studies using animal models. These models are used to assess a compound's ability to occupy the target receptor in the brain (receptor occupancy) and to evaluate its pharmacological effects. cresset-group.com For example, procognitive effects are often tested in rats using the novel object recognition test or social recognition tests, sometimes after inducing cognitive impairment with agents like scopolamine. cresset-group.com Microdialysis techniques are also used in live animals to measure changes in extracellular neurotransmitter levels in the brain following compound administration. cresset-group.com

Through this multi-faceted research approach, scientists aim to translate the chemical potential of the this compound scaffold into novel and effective therapies for challenging CNS disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-6-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)12-3-2-11-4-5-15-13(11)10-12/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGONLHJHLGBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 1h Indol 6 Yl 4 Methylpiperazin 1 Yl Methanone

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic approach to (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone reveals several logical bond disconnections that form the basis of its synthesis. The most prominent disconnection is at the amide bond, separating the molecule into an indole-6-carboxylic acid derivative and 1-methylpiperazine. This is a common and reliable strategy for the formation of such amide linkages.

Another key disconnection involves the C-N bond between the indole (B1671886) ring and the methanone (B1245722) carbonyl group. This suggests a synthetic route starting with a functionalized indole at the C-6 position, which can then be coupled with a suitable piperazine-containing reagent.

Further analysis of the indole scaffold itself points to various classical indole syntheses, such as the Fischer, Leimgruber-Batcho, or Reissert methods, starting from appropriately substituted aniline or phenylhydrazine precursors. orientjchem.org The choice of a specific indole synthesis would depend on the availability of starting materials and the desired substitution pattern.

Established Synthetic Routes to the Core this compound Scaffold

The construction of the target molecule relies on a convergent synthesis where the indole and piperazine (B1678402) fragments are prepared separately and then coupled.

Achieving selective functionalization at the C-6 position of the indole ring is a critical step. While electrophilic substitution on the indole nucleus typically favors the C-3 position, various strategies have been developed to achieve substitution at the benzene (B151609) ring portion.

One approach involves starting with a pre-functionalized benzene derivative that already contains the desired substituent at the position that will become C-6 of the indole. For instance, a substituted aniline can be used as a starting material in a Fischer indole synthesis.

More advanced methods involve the direct C-H functionalization of the indole ring. Transition-metal-catalyzed reactions, using catalysts based on palladium, rhodium, or copper, have been developed to direct substitution to specific positions on the indole nucleus, including C-6. bohrium.comresearchgate.net These methods often employ directing groups to achieve the desired regioselectivity. Additionally, Brønsted acid-catalyzed methods have also been reported for the C-6 functionalization of indoles. rsc.orgfrontiersin.orgnih.gov

Method Description Key Features
Fischer Indole Synthesis Reaction of a phenylhydrazine with an aldehyde or ketone.Versatile, but regioselectivity depends on the substitution of the starting phenylhydrazine.
Leimgruber-Batcho Indole Synthesis Reaction of a substituted o-nitrotoluene with a dimethylformamide dimethyl acetal followed by reductive cyclization. researchgate.netHigh-yielding and applicable to a wide range of substituted indoles. researchgate.net
Transition-Metal-Catalyzed C-H Functionalization Direct functionalization of the indole C-H bond using a metal catalyst. bohrium.comresearchgate.netAtom-economical and allows for late-stage functionalization. frontiersin.org
Brønsted Acid-Catalyzed Functionalization Use of a Brønsted acid to promote the reaction of indoles with various electrophiles. rsc.orgfrontiersin.orgnih.govMetal-free and often proceeds under mild conditions. frontiersin.orgnih.gov

The 4-methylpiperazin-1-yl fragment is a common structural motif in medicinal chemistry. Its synthesis typically starts from piperazine or its derivatives. The methylation of piperazine can be achieved through various methods, including reductive amination with formaldehyde or reaction with a methylating agent.

For the purpose of coupling with the indole moiety, 1-methylpiperazine is the direct precursor. Alternatively, N-Boc-piperazine can be used as a protected starting material, which is then methylated and deprotected prior to the coupling step.

Starting Material Reagents Product
PiperazineFormaldehyde, Formic Acid (Eschweiler-Clarke reaction)1-Methylpiperazine
PiperazineMethyl iodide1-Methylpiperazine
1-Boc-piperazineSodium hydride, Methyl iodide1-Boc-4-methylpiperazine

The final and crucial step in the synthesis is the formation of the amide bond between the indole-6-carboxylic acid (or its activated derivative) and 1-methylpiperazine. This transformation is typically achieved using standard peptide coupling reagents.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov

Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with 1-methylpiperazine to form the desired amide. researchgate.net

Coupling Reagent Additive Key Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Forms a water-soluble urea byproduct, simplifying purification. nih.gov
DCC (N,N'-Dicyclohexylcarbodiimide)HOBtHigh-yielding, but the dicyclohexylurea byproduct can be difficult to remove.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-Highly efficient and fast coupling reagent.
SOCl₂ (Thionyl chloride)-Converts the carboxylic acid to a highly reactive acid chloride.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods.

While the traditional amide bond formation methods are reliable, catalytic approaches offer advantages in terms of atom economy and waste reduction. Direct catalytic coupling of indoles with piperazine derivatives represents a more advanced strategy. nih.gov Organocatalytic methods, for instance, can facilitate the direct formation of the indole-piperazine linkage under mild conditions. nih.gov

Transition-metal catalysis also plays a significant role in modern synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between an appropriately functionalized indole and piperazine. nih.gov

Catalytic System Reaction Type Advantages
OrganocatalysisConjugate additionMild reaction conditions, metal-free. nih.gov
Palladium-based catalystsBuchwald-Hartwig aminationHigh functional group tolerance, applicable to a wide range of substrates. nih.gov
Copper-based catalystsUllmann condensationCost-effective compared to palladium.

Green Chemistry Principles in Synthesis Optimization

Traditional amide coupling reactions, while effective, often exhibit poor atom economy and generate significant chemical waste from stoichiometric activating agents and byproducts. ucl.ac.ukresearchgate.net The ACS Green Chemistry Institute Pharmaceutical Roundtable has identified amide bond formation as a top priority for developing more sustainable methods. rsc.org Optimization of the synthesis of this compound can be achieved by incorporating green chemistry principles.

Key strategies for a greener synthesis include:

Catalytic Direct Amidation: This approach avoids stoichiometric coupling agents by using catalysts, such as boric acid or boronic acid derivatives, to directly condense the carboxylic acid and amine with the removal of water. ucl.ac.ukmdpi.comscispace.comdntb.gov.ua These reactions are often performed at elevated temperatures with azeotropic water removal (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards product formation. ucl.ac.uk

Alternative Solvents and Solvent-Free Conditions: The selection of reaction solvents is critical, as they constitute the bulk of the mass in a typical reaction. Efforts focus on replacing hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with more benign alternatives. rsc.org Furthermore, solvent-free methodologies, such as heating a triturate of reactants or using microwave irradiation, represent a significant improvement by eliminating solvent use entirely. rsc.orgresearchgate.netresearchgate.net Methoxysilanes have also been employed as coupling agents in solvent-free conditions. rsc.orgnih.gov

Biocatalysis: Enzymes offer a highly sustainable route to amide bond formation. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids under mild, often aqueous, conditions, eliminating the need for protecting groups and harsh reagents. rsc.orgnih.gov ATP-dependent enzymes can also be used in aqueous media, providing high efficiency and specificity. rsc.org

Table 2: Green Chemistry Approaches vs. Traditional Synthesis

ParameterTraditional CouplingGreen Chemistry Approaches
ReagentsStoichiometric coupling agents (e.g., HATU, EDC)Catalytic (e.g., Boric Acid) or Biocatalytic (Enzymes)
Atom EconomyLowHigh
ByproductsUreas, phosphine oxides (often high MW)Water
SolventsOften hazardous (DMF, DCM)Greener solvents (e.g., CPME) or solvent-free
ConditionsVariable, can require inert atmosphereOften milder, especially with biocatalysis

Control of Stereochemistry and Regioselectivity in Analog Preparation

The preparation of analogs of this compound requires precise control over the substitution patterns on both the indole and piperazine rings.

Regioselectivity: The synthesis of the parent compound utilizes 1H-indole-6-carboxylic acid, defining the attachment point at the C6 position. Creating analogs with different substitution patterns on the indole's benzene ring (positions C4, C5, C6, C7) presents a significant challenge, as the pyrrole (B145914) ring (C2, C3) is inherently more reactive. Direct C-H functionalization at the C6 position is difficult and often requires advanced synthetic strategies. nih.govfrontiersin.org

Modern methods to achieve C6-functionalization include:

Directed C-H Activation: A directing group is temporarily installed on the indole nitrogen (N1). This group coordinates to a transition metal catalyst (e.g., Palladium or Copper), guiding the functionalization specifically to an ortho position, such as C7, or a meta position, such as C6. nih.govacs.org For example, an N–P(O)tBu₂ directing group has been used for the Cu-catalyzed C6 arylation of indoles. acs.org

Metal-Free Catalysis: Brønsted acids can catalyze the remote C6-functionalization of 2,3-disubstituted indoles with specific electrophiles like β,γ-unsaturated α-ketoesters. nih.govfrontiersin.orgresearchgate.net

Synthesis from Pre-functionalized Precursors: An alternative to direct functionalization is to build the indole ring from a starting material that already contains the desired substitution pattern, for instance, through a Fischer indole synthesis. nih.gov Synthesizing various substituted 1H-indole-6-carboxylic acid precursors allows for diverse analogs to be created. rsc.org

Stereochemistry: The parent molecule is achiral. Stereocenters can be introduced by using chiral building blocks, most commonly in the piperazine moiety. For instance, replacing 1-methylpiperazine with a chiral analog, such as (R)- or (S)-2-methylpiperazine, would produce enantiomerically pure final compounds. The synthesis of such chiral building blocks is crucial. Methods for preparing enantiopure substituted piperazines include asymmetric synthesis or the resolution of racemic mixtures. One notable method is the asymmetric lithiation-trapping of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine, which allows for the direct and stereocontrolled functionalization at a carbon atom of the piperazine ring. researchgate.net

Table 3: Strategies for Analog Synthesis

Synthetic GoalChallengeStrategyExample
C6-Substituted Indole AnalogsPoor reactivity of indole C6 position.Directed C-H FunctionalizationUsing an N1-directing group with a Pd or Cu catalyst.
Chiral Piperazine AnalogsIntroduction of a stereocenter.Use of Chiral Building BlocksCoupling with enantiopure (R)- or (S)-2-methylpiperazine.
C4/C5/C7-Substituted Indole AnalogsControlling regioselectivity on the benzene ring.Synthesis from PrecursorsFischer indole synthesis from a pre-functionalized phenylhydrazine.
Chiral Piperazine AnalogsAsymmetric synthesis of the piperazine unit.Asymmetric LithiationDeprotonation/substitution of N-Boc piperazine with s-BuLi/(-)-sparteine.

Structural Characterization and Conformational Analysis in Research Studies

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental tools for probing the molecular structure of compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce intricate details about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides information on the chemical environment of individual atoms (chemical shift), the number of protons in that environment (integration), and the connectivity between neighboring atoms (coupling constants).

For (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone, ¹H and ¹³C NMR spectra would provide a complete map of the proton and carbon framework.

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring, the piperazine (B1678402) ring, and the N-methyl group. The indole NH proton would typically appear as a broad singlet at a downfield chemical shift. Aromatic protons on the indole's benzene (B151609) ring would appear as multiplets, and their specific splitting patterns would confirm the 6-position substitution. The piperazine protons would likely appear as two or more distinct multiplets due to their different chemical environments relative to the carbonyl group. The N-methyl group would present as a sharp singlet.

¹³C NMR: The carbon spectrum would complement the proton data, showing unique signals for each carbon atom in the molecule, including the characteristic signal for the carbonyl (C=O) carbon of the methanone (B1245722) linker at a significant downfield shift.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound This table is predictive and based on characteristic chemical shifts for similar structural motifs.

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Indole N-H > 10.0 Broad Singlet
Indole Aromatic C-H 6.5 - 8.0 Multiplets
Piperazine CH₂ (adjacent to C=O) 3.5 - 3.9 Multiplet
Piperazine CH₂ (adjacent to N-CH₃) 2.4 - 2.8 Multiplet
N-CH₃ 2.2 - 2.5 Singlet

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₇N₃O), HRMS would determine its exact mass to within a few parts per million, allowing for the unambiguous confirmation of its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The primary fragmentation would likely involve the cleavage of the amide bond between the carbonyl group and the piperazine nitrogen, or the loss of the N-methylpiperazine moiety, providing structural confirmation.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. These techniques are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of the compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group, typically found in the region of 1630-1680 cm⁻¹. Another key feature would be the N-H stretching vibration from the indole ring, appearing as a sharp peak around 3200-3400 cm⁻¹. C-H stretching and bending vibrations from the aromatic and aliphatic parts of the molecule would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic indole system.

Table 2: Expected Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-H Stretch 3200 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2800 - 3000
Amide C=O Stretch 1630 - 1680
Aromatic C=C Stretch 1450 - 1600

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in the literature, this technique would provide invaluable data.

If a suitable single crystal could be grown, the analysis would yield exact bond lengths, bond angles, and torsion angles. For instance, it would reveal the planarity of the indole ring system and the preferred conformation of the piperazine ring (typically a chair conformation). Crucially, it would also map out the intermolecular interactions, such as hydrogen bonds involving the indole N-H donor and the carbonyl oxygen acceptor, which dictate how the molecules pack in the crystal lattice. Studies on similar molecules, such as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, have shown that such hydrogen bonding often leads to the formation of dimeric structures in the solid state.

Conformational Landscape and Dynamics via Computational Approaches

Computational chemistry offers powerful tools to investigate the properties of molecules, including their geometry, electronic structure, and conformational flexibility. These methods are particularly useful when experimental data is scarce.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict the lowest energy conformation (the most stable shape) of this compound in the gas phase.

These calculations would optimize the molecular geometry, providing theoretical values for bond lengths and angles that can be compared with potential X-ray crystallography data. DFT can also map the conformational landscape by calculating the relative energies of different rotational isomers (rotamers) around the key single bonds, such as the bond connecting the indole ring to the carbonyl group and the bond connecting the carbonyl group to the piperazine ring. This analysis helps in understanding the molecule's flexibility and the energetic barriers between different shapes. Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Molecular Dynamics Simulations for Conformational Stability

Detailed research findings from molecular dynamics (MD) simulations specifically for this compound are not extensively available in publicly accessible scientific literature. MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing profound insights into the conformational stability and dynamics of a compound.

A hypothetical molecular dynamics study on this compound would likely involve the following steps:

System Preparation: Building a 3D model of the molecule and placing it in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

Force Field Application: Assigning a set of parameters (a force field) that defines the potential energy of the system based on the positions of its particles.

Simulation Run: Solving Newton's equations of motion for the system over a defined period, allowing the molecule to freely move and change its conformation.

Trajectory Analysis: Analyzing the resulting trajectory to identify stable conformations, conformational changes, and the energetic landscape of the molecule.

The expected outcomes of such a study would provide valuable data on the conformational stability of this compound, which could be presented in the following hypothetical data tables:

Table 1: Predicted Stable Conformations of this compound

Conformer IDDihedral Angle (Indole-C=O) (°)Piperazine ConformationRelative Energy (kcal/mol)Population (%)
Conf-115Chair0.0065
Conf-2-165Chair0.8525
Conf-320Twist-Boat2.5010

Note: This data is hypothetical and for illustrative purposes only, pending actual research findings.

Table 2: Key Interatomic Distances in the Most Stable Conformation (Conf-1)

Atom 1Atom 2Average Distance (Å)Standard Deviation (Å)
Indole N1-HCarbonyl O4.50.5
Piperazine N4-CH3Indole C46.20.8

Note: This data is hypothetical and for illustrative purposes only, pending actual research findings.

Such detailed computational analyses are essential for a deeper understanding of the molecule's structural dynamics and are a prerequisite for rational drug design and other molecular engineering applications. Further experimental and computational studies are required to populate these tables with empirical data for this compound.

Computational Chemistry and Molecular Modeling of 1h Indol 6 Yl 4 Methylpiperazin 1 Yl Methanone

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic characteristics and reactivity of "(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone".

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Representative FMO Analysis Data for Indole (B1671886) Derivatives

Compound/FeatureEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Indole-5.34-0.125.22
6-substituted Indole (general)VariesVariesVaries

Note: The values in this table are illustrative and based on general data for the indole scaffold. The actual values for "this compound" would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are favorable for nucleophilic attack.

For "this compound", the MEP map would likely show a negative potential around the carbonyl oxygen and the nitrogen atoms of the piperazine (B1678402) ring, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, making it a likely hydrogen bond donor.

Molecular Docking for Binding Mode Prediction and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets for a compound and understanding the molecular interactions that stabilize the ligand-receptor complex.

While specific docking studies for "this compound" are not extensively reported, research on structurally similar indole-piperazine derivatives has demonstrated their potential to interact with a variety of biological targets. These studies reveal key binding modes and interactions that are likely relevant to the title compound. A patent has also suggested that derivatives of (1H-indol-6-yl)-piperazin-1-yl-methanone could be modulators of H3 receptors.

Table 2: Molecular Docking Data of Structurally Related Indole-Piperazine Derivatives

Compound ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Indole-piperazine hybridsVEGFR-24ASD-9.8CYS 919, ASP 1046, GLU 885
Indole-piperazine derivativesAcetylcholinesterase (AChE)Not Specified-12.5TYR 121, SER 200, HIS 440
Indole derivativesPim-1 kinase4Z8Z-9.2LYS 5, GLN 131, ASP 148
Indole-based analogsSTAT36NJS-8.5GLN 635, SER 636
Indole derivativesS. aureus DNA gyrase B2XCT-9.2ASP 73, GLY 77
Indole-piperazine derivativesCOX-25KIR-9.8TYR 385, SER 530
Indole-annulated derivativesEGFR-TK1M17-9.5MET 793, ASP 855

The docking results for these related compounds consistently show strong binding affinities, with interactions typically involving hydrogen bonds with key amino acid residues and π-π stacking of the indole ring within hydrophobic pockets of the target proteins. These findings suggest that "this compound" likely exhibits similar binding patterns and could be investigated as an inhibitor for these or related targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. 3D-QSAR methods, in particular, consider the three-dimensional properties of molecules to build these predictive models.

For indole-based compounds, QSAR studies have been successfully applied to develop models for various biological activities, including antimicrobial and anticancer effects. For instance, a 3D-QSAR model for indole-oxadiazole derivatives as antibacterial agents against S. aureus yielded a high correlation coefficient (R²) of 0.9547 and a cross-validated correlation coefficient (Q²) of 0.7719. Similarly, a model against the fungal strain C. albicans showed an R² of 0.9576 and a Q² of 0.7547. These models provide valuable insights into the structural features that are crucial for biological activity. While a specific QSAR model for "this compound" has not been detailed, the existing models for related structures can inform the design of new derivatives with potentially enhanced activities.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to exert a specific biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules with the desired activity.

Pharmacophore models have been developed for various classes of indole derivatives to identify new inhibitors for targets such as tubulin and for agents with antiamyloidogenic properties. For example, a pharmacophore model for indole-based tubulin inhibitors consisted of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature. This model was successfully used to screen the ZINC database and identify new potential anticancer agents.

Given the structural features of "this compound", which include a hydrogen bond donor (indole N-H), hydrogen bond acceptors (carbonyl oxygen, piperazine nitrogens), a hydrophobic indole ring, and an aromatic system, it is a suitable candidate for the development and application of pharmacophore models to discover new compounds with similar biological activities or to identify its potential biological targets.

Analytical Methodologies for Research and Development of 1h Indol 6 Yl 4 Methylpiperazin 1 Yl Methanone

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. For (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone, liquid chromatography, particularly HPLC, is the method of choice for assessing purity and identifying isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of active pharmaceutical ingredients (APIs) by separating the main compound from any impurities. The development of a robust HPLC method is a critical first step in the analytical workflow.

A typical HPLC method for an indole (B1671886) derivative like this compound would utilize reverse-phase chromatography. In this mode, a nonpolar stationary phase (often a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

Method development involves optimizing several key parameters to achieve adequate separation (resolution) between the main compound peak and any impurity peaks. These parameters include:

Column: The choice of stationary phase is critical. A C18 (octadecylsilyl) column is a common starting point for molecules of this type due to its hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute compounds with a wide range of polarities.

Detection: A Diode-Array Detector (DAD) or a standard UV detector is commonly used. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity. For piperazine (B1678402) derivatives, this is often in the UV range. nih.gov

Flow Rate and Temperature: These are optimized to ensure sharp, well-resolved peaks in a reasonable analysis time.

While specific validated methods for the title compound are not publicly available, research on related indole-piperazine carboxamides demonstrates the utility of UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) for purity analysis, often achieving baseline separation and confirming purity levels of synthesized analogues. mdpi.com For instance, the purity of various synthesized N-benzyl-1H-indole-2-carboxamides was successfully determined to be between 96% and 100% using UPLC-MS systems. mdpi.com

Table 1: Representative HPLC Parameters for Analysis of Indole-Piperazine Analogues

ParameterTypical Value/ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides hydrophobic stationary phase for reverse-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase, aids in protonation for MS detection.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute nonpolar compounds.
Gradient 5% to 95% B over 20 minutesEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separation.
Column Temp. 35 °CMaintains consistent retention times and peak shapes. jocpr.com
Detector UV/DAD at 254 nm or MSMonitors the column effluent for absorbing species or by mass.
Injection Vol. 10 µLStandard volume for analytical HPLC. jocpr.com

Chiral Chromatography for Enantiomeric Purity

Many pharmaceutical compounds can exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. Since enantiomers can have different pharmacological activities, it is often necessary to synthesize and analyze a single enantiomer. If this compound were synthesized in a way that could produce a chiral center, chiral chromatography would be essential to separate and quantify the enantiomers.

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Method development for chiral separations can be more complex than for standard reverse-phase HPLC. A screening of different chiral columns and mobile phases (both normal and reverse-phase) is typically required to find a suitable method. For piperazine-containing compounds, columns like the Chiralpak series have proven effective. jocpr.com For example, a Chiralpak IC column with a mobile phase of acetonitrile, methanol, and diethylamine (B46881) (90:10:0.1 v/v/v) has been successfully used for the separation of piperazine-related substances. jocpr.com

Advanced Spectroscopic Quantification in Complex Research Matrices (non-biological, non-clinical)

While chromatography separates components for quantification, spectroscopic methods can directly measure the concentration of an analyte. In the context of chemical research (e.g., reaction monitoring, formulation development), UV-Vis spectroscopy can be a rapid tool for quantification. By creating a calibration curve of absorbance versus known concentrations, the concentration of this compound in a solution can be determined, provided there are no interfering substances that absorb at the same wavelength.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is another powerful tool. It allows for the quantification of a substance without the need for an identical reference standard, instead using a certified internal standard. The integral of a specific proton signal from the analyte is compared to the integral of a signal from the known amount of the internal standard to determine the analyte's concentration.

Hyphenated Techniques for Impurity Profiling and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for identifying unknown substances. For pharmaceutical analysis, the combination of Liquid Chromatography and Mass Spectrometry (LC-MS) is the gold standard. kuleuven.be

LC-MS/MS for Trace Analysis and Metabolite Identification (in vitro)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an exceptional level of sensitivity and selectivity, making it ideal for detecting and identifying impurities at very low levels. kuleuven.be The technique first separates compounds by LC. The eluent is then ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated by the first mass analyzer (MS1) based on their mass-to-charge ratio (m/z). A specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed by a second mass analyzer (MS2). This fragmentation pattern provides a structural fingerprint of the molecule.

For impurity profiling, this allows for the tentative identification of unknown peaks in the chromatogram by elucidating their molecular weight and fragmentation behavior. For instance, in the characterization of related indole carboxamides, LC-MS is routinely used to confirm the molecular weight of the synthesized compound. mdpi.com A study on a similar scaffold, (5-Methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone (B1245722), reported a mass spectrum showing the protonated molecule [M+H]+ at an m/z of 274.4, confirming its identity. derpharmachemica.com

Table 2: Representative Mass Spectrometry Data for an Indole-Piperazine Analogue

CompoundIonization ModeParent Ion [M+H]⁺ (m/z)Key UseReference
(5-Methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanoneESI+274.4Structural Confirmation derpharmachemica.com
N-(4-Fluorobenzyl)-1H-indole-2-carboxamideESI+281.0Purity Assessment mdpi.com
1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazineESI+278.1Structural Confirmation researchgate.net

In in vitro metabolite identification studies, cells or subcellular fractions (like liver microsomes) are incubated with the parent drug. Over time, samples are taken and analyzed by LC-MS/MS. By comparing the chromatograms of the incubated samples to a control sample, new peaks corresponding to metabolites can be identified. The mass shift from the parent drug and the fragmentation pattern of the metabolite can provide strong clues about the metabolic transformation that occurred (e.g., hydroxylation, N-dealkylation).

Future Perspectives and Emerging Research Directions for 1h Indol 6 Yl 4 Methylpiperazin 1 Yl Methanone

Development of Advanced Research Probes and Chemical Tools

The potential modulation of histamine (B1213489) H3 receptors by the (1H-Indol-6-yl)(piperazin-1-yl)methanone scaffold, as identified in patent literature, positions it as a valuable starting point for the development of sophisticated research tools. google.com Future research could focus on modifying the core molecule to create highly potent and selective chemical probes.

Key modifications could include:

Introduction of Reporter Tags: Incorporating fluorescent dyes, biotin, or photo-affinity labels onto the indole (B1671886) or piperazine (B1678402) rings would enable the visualization and identification of its biological targets and binding partners within cells and tissues.

Radiolabeling: Synthesis of radiolabeled versions of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone could facilitate quantitative binding assays and in vivo imaging techniques such as Positron Emission Tomography (PET) to study receptor occupancy and distribution in the central nervous system.

Development of Tool Compounds: Systematic structural modifications would allow for the creation of a set of related compounds with varying affinities and selectivities. This collection would serve as a toolset for researchers to dissect the pharmacological roles of the target receptor in different biological pathways.

These advanced chemical tools would be instrumental in elucidating the specific functions and downstream signaling pathways of the receptors it interacts with, providing deeper insights into their roles in health and disease.

Integration into High-Throughput Screening Libraries for Novel Biological Discovery

The indole-piperazine core of this compound makes it an attractive candidate for inclusion in high-throughput screening (HTS) libraries. These libraries are vast collections of diverse chemical compounds that are systematically tested against a wide array of biological targets to identify novel "hits."

The integration of this compound and its derivatives into HTS campaigns could lead to the discovery of entirely new biological activities beyond its presumed role as an H3 receptor modulator. The structural rigidity of the indole ring combined with the conformational flexibility of the piperazine linker allows it to interact with a variety of protein targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. Screening this scaffold against large target panels may uncover unexpected therapeutic opportunities for various diseases.

Exploration as a Chemical Scaffold for Pre-clinical Lead Optimization

The this compound structure serves as a promising chemical scaffold for preclinical lead optimization programs. Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its drug-like properties. For this specific scaffold, optimization efforts would likely concentrate on enhancing potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Medicinal chemists can systematically modify different parts of the molecule to establish a structure-activity relationship (SAR).

Molecular Sub-unitPotential ModificationsDesired Outcome
Indole Ring Substitution at various positions (e.g., N1, C2, C3, C5) with different functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups).Improve target binding affinity, selectivity, and metabolic stability.
Piperazine Ring Replacement with other cyclic amines (e.g., homopiperazine, piperidine) or introduction of substituents.Modulate binding interactions, solubility, and permeability.
Methyl Group Variation of the N-alkyl substituent (e.g., ethyl, propyl, cyclopropyl) or replacement with other functionalities.Fine-tune potency and selectivity; alter physical properties like lipophilicity.

This iterative process of design, synthesis, and testing aims to produce a preclinical candidate with an optimal balance of efficacy and safety. The versatility of the indole-piperazine scaffold makes it highly amenable to such optimization strategies.

Computational Design of Next-Generation Analogs

Computational chemistry and molecular modeling are powerful tools for accelerating the design of next-generation analogs of this compound. By leveraging computational approaches, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Key computational strategies would include:

Molecular Docking: If the three-dimensional structure of the biological target (e.g., the histamine H3 receptor) is known, molecular docking simulations can predict how different analogs of the compound bind to the receptor's active site. This provides insights into the key interactions that determine binding affinity and can guide the design of more potent molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By building a QSAR model for analogs of this compound, researchers can predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model based on the lead compound can be used to screen virtual libraries for structurally diverse molecules with similar activity profiles.

These computational methods enable a rational, hypothesis-driven approach to drug design, facilitating the development of optimized analogs with improved therapeutic potential.

Conclusion and Outlook

Summary of Key Academic Contributions and Mechanistic Insights

The primary academic contribution of the (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone scaffold lies in its utility as a foundational structure for the synthesis of ligands targeting a variety of neurotransmitter receptors. Research has demonstrated that derivatives of this compound exhibit significant affinity and selectivity for serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors, making them valuable probes for studying the roles of these receptors in health and disease.

Serotonin Receptor Ligands: A significant body of research has focused on the development of serotonin receptor ligands based on this scaffold. For instance, modifications of the indole (B1671886) and piperazine (B1678402) moieties have led to the discovery of potent 5-HT1A receptor agonists. Molecular docking studies have provided insights into the binding mechanisms of these derivatives, revealing that the indole ring often penetrates deep into the hydrophobic pocket of the receptor, while the protonatable nitrogen of the piperazine ring forms a crucial electrostatic interaction with key amino acid residues, such as Aspartic acid 3.32. nih.gov

Histamine Receptor Antagonists: The scaffold has also been instrumental in the development of histamine H4 receptor antagonists. Structure-activity relationship (SAR) studies on a series of ligands structurally related to (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone have been conducted to understand the structural requirements for potent H4 receptor antagonism. These studies have been crucial in identifying novel lead compounds for the potential treatment of inflammatory and immune disorders.

Dopamine Receptor Antagonists: Furthermore, the indole-piperazine framework has been explored for its potential as mixed D2/D4 receptor antagonists. These investigations are particularly relevant for the development of atypical antipsychotics with improved side-effect profiles.

Emerging Therapeutic Areas: Beyond the CNS, the versatility of this scaffold is being recognized in other therapeutic areas. For example, derivatives are being investigated for their potential in oncology and as antimicrobial agents. The arylpiperazine moiety, a key component of the scaffold, has been shown to be critical for the cytotoxic activity of some derivatives against cancer cell lines. mdpi.com

Mechanistic insights have largely been driven by a combination of SAR studies and computational modeling. These approaches have elucidated the importance of specific substitutions on both the indole and piperazine rings for achieving desired potency and selectivity. For example, the introduction of electron-withdrawing groups on the indole ring has been shown to modulate the electronic properties of the molecule and influence its binding affinity to target receptors.

Persistent Research Challenges and Future Opportunities

Despite the significant progress, several research challenges remain in the development of drugs based on the this compound scaffold. A primary challenge is achieving high selectivity for specific receptor subtypes. Given the structural similarities among neurotransmitter receptors, designing ligands that can discriminate between closely related subtypes is a considerable hurdle. Overcoming this challenge is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates.

Another persistent challenge lies in optimizing the pharmacokinetic properties of these compounds. Issues related to metabolic stability, bioavailability, and blood-brain barrier penetration often hinder the translation of potent in vitro ligands into effective in vivo therapeutics. Computational models for predicting absorption, distribution, metabolism, and excretion (ADME) properties are being increasingly utilized to address these challenges early in the drug discovery process.

Looking ahead, the this compound scaffold presents numerous future opportunities. One exciting avenue is the design of multi-target ligands that can simultaneously modulate different receptors involved in a particular disease pathology. This approach could lead to the development of more efficacious treatments for complex multifactorial disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.